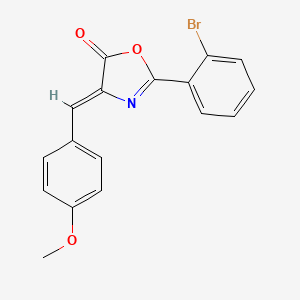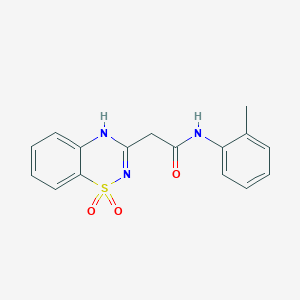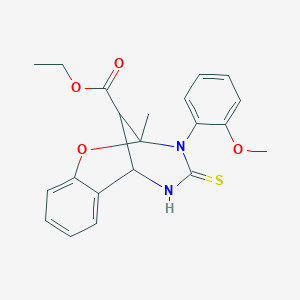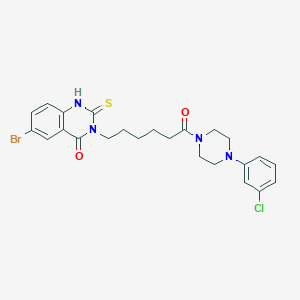
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
- Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
Oxidation: 2-(2-Bromophenyl)-4-(4-formylbenzylidene)oxazol-5(4H)-one
Reduction: 2-(2-Hydroxyphenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Substitution: 2-(2-Aminophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological target. Generally, compounds in the oxazole family may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in disease progression.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- 2-(2-Fluorophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
- 2-(2-Iodophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Uniqueness
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H12BrNO3 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
(4Z)-2-(2-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |
Clé InChI |
HXVPQSDGTARTQP-GDNBJRDFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11215340.png)

![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11215349.png)

![5,7-Bis(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215369.png)
![6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215373.png)

![3-[7-(4-Fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether](/img/structure/B11215377.png)

![(2Z)-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215391.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215394.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215396.png)
![N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11215400.png)
![N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215405.png)
